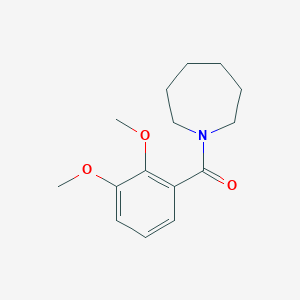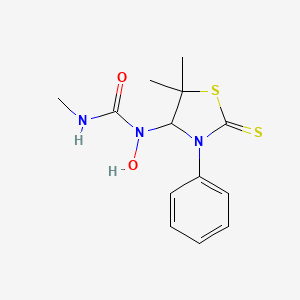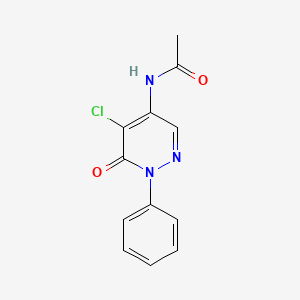![molecular formula C15H14N4 B5270584 2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B5270584.png)
2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a quinazoline moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazoloquinazoline core . The reaction is often carried out in the presence of a catalyst such as anthranilic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Solvent selection, temperature control, and purification techniques are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.
Scientific Research Applications
2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one: Exhibits antibacterial and antifungal activities.
1,2,4-Triazolo[4,3-a]isoquinoline: Studied for its potential as a pharmacological agent.
Uniqueness
2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline is unique due to its specific structural features and the combination of the triazole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-2-6-11(7-3-1)14-17-15-16-10-12-8-4-5-9-13(12)19(15)18-14/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBOWYGVWROCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NC3=NC(=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5270502.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5270506.png)
![4-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5270516.png)
![3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5270522.png)
![N-(3-{[(3,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5270539.png)


![2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5270587.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B5270589.png)

![N4-[2-(BUTAN-2-YL)PHENYL]-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5270604.png)
![4-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazole](/img/structure/B5270606.png)
![4-[(4-methoxyphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5270613.png)
![N-(4-methoxy-2-methylphenyl)-2,7-diazaspiro[4.5]decane-2-carboxamide hydrochloride](/img/structure/B5270617.png)
